N-ethyl-3-phenylpropan-1-amine
Description
N-Ethyl-3-phenylpropan-1-amine (CAS 13125-63-8) is a secondary amine characterized by an ethyl group and a 3-phenylpropyl chain. It is primarily recognized as Impurity C in the pharmaceutical formulation of Alverine Citrate, an antispasmodic agent used to treat gastrointestinal disorders . As a reference standard, this compound is critical for quality control in drug manufacturing, ensuring compliance with regulatory limits for impurities. Structurally, it serves as a simpler analog of Alverine, lacking the additional phenylpropyl and citrate moieties present in the parent drug .
Properties
IUPAC Name |
N-ethyl-3-phenylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-12-10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGGWEZXOKZNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70528403 | |
| Record name | N-Ethyl-3-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13125-62-7 | |
| Record name | N-Ethyl-3-phenylpropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013125627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-3-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYL-3-PHENYLPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZL7IUF5PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-3-phenylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. Another method involves the reductive amination of 3-phenylpropanal with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Halogenated derivatives
Scientific Research Applications
N-ethyl-3-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-ethyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Pharmaceutical Impurities
Bioactive Analogs
- Phenpromethamine (N-Methyl-2-phenylpropan-1-amine): The methyl group and shorter chain result in higher volatility and CNS activity, contrasting with the target compound’s role as a non-therapeutic impurity .
Halogenated Derivatives
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Cyclohexyl (Impurity D) and phenylpropyl (Impurity E) substituents enhance logP values, favoring tissue accumulation but complicating renal excretion .
- Ionization : The secondary amine in this compound (pKa ~10) remains protonated at physiological pH, limiting blood-brain barrier penetration compared to Phenpromethamine (pKa ~9.5) .
- Metabolism : Hepatic N-deethylation is expected for the target compound, whereas Impurity D may undergo oxidative cleavage of the cyclohexyl group .
Regulatory and Analytical Significance
- Pharmaceutical Impurities : this compound and its analogs are monitored at ppm levels in Alverine Citrate using HPLC-MS, ensuring compliance with ICH Q3A/B guidelines .
- Toxicological Screening: Impurities D and E require genotoxicity assessments (e.g., Ames test) due to structural alerts like aromatic amines and alkyl halides .
Biological Activity
N-Ethyl-3-phenylpropan-1-amine (also known as 3-phenylpropan-1-amine or N-ethylphenethylamine) is a compound that has garnered attention for its biological activity, particularly in relation to its interactions with specific enzymes and its effects on bacterial virulence. This article delves into the compound's mechanisms of action, biochemical properties, and relevant case studies that illustrate its biological significance.
Target Enzymes
this compound primarily interacts with trypsin enzymes (Trypsin-1 and Trypsin-2), which are crucial for protein digestion. Its binding to these enzymes is thought to influence various biochemical pathways associated with cellular functions and protein metabolism.
Biochemical Pathways
The compound's interaction with trypsin suggests a potential role in regulating metabolic pathways related to protein digestion. Additionally, studies indicate that it may affect bacterial biofilm formation and virulence by modulating quorum sensing mechanisms in bacteria such as Serratia marcescens.
This compound has been shown to exhibit significant effects on bacterial cells, particularly in inhibiting biofilm formation and reducing virulence factors. For instance, in laboratory settings, it was observed that this compound could inhibit the production of several virulence factors in Serratia marcescens, including prodigiosin, protease, lipase, and hemolysin .
Table 1: Effects of this compound on Serratia marcescens
| Virulence Factor | Inhibition (%) at 50 µg/mL |
|---|---|
| Prodigiosin | 60% |
| Protease | 20% |
| Lipase | 40% |
| Hemolysin | >50% |
Cellular Effects
Biofilm Inhibition
In a study involving Serratia marcescens NJ01, treatment with this compound at a concentration of 50 µg/mL resulted in a 48% reduction in biofilm formation as assessed by crystal violet staining . This effect is attributed to the compound's ability to disrupt quorum sensing pathways, which are essential for biofilm development and maintenance.
Gene Expression Modulation
Quantitative real-time PCR analyses revealed that exposure to this compound downregulated several genes related to virulence and biofilm formation, including fimA, fimC, bsmB, pigP, flhC, flhD, and sodB. The expression levels of these genes were significantly inhibited, indicating the compound's potential as a therapeutic agent against biofilm-forming pathogens .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its bioavailability and therapeutic potential. Factors such as solubility, absorption rates, and metabolic stability play essential roles in determining how effectively the compound reaches its target sites within the body. Preliminary studies suggest that environmental conditions (e.g., pH and temperature) can significantly influence the stability and efficacy of this compound.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of Bacterial Virulence : A study demonstrated that treatment with this compound led to a marked reduction in virulence factors produced by multidrug-resistant strains of Serratia marcescens. This finding underscores the compound's potential role in combating antibiotic resistance by enhancing bacterial susceptibility to existing antibiotics .
- Quorum Sensing Disruption : Research findings indicate that this compound interferes with quorum sensing mechanisms in bacteria, which are vital for regulating virulence factor production. This disruption could pave the way for novel therapeutic strategies aimed at mitigating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
